Ferroptosis Inhibition: Hydroxyindole SAR
In a systematic structure-activity relationship (SAR) study of hydroxyindoles as ferroptosis inhibitors, 3-hydroxyindole (3-HI; indoxyl) emerged as the most potent analog among all hydroxyindole positional isomers tested in both HT-22 (mouse hippocampal neurons) and N27 (rat dopaminergic neurons) cell lines. By contrast, 5-hydroxyindole and its biologically abundant derivatives serotonin and 5-hydroxyindoleacetic acid (5-HIAA) were significantly less effective at inhibiting ferroptosis in HT-22 cells . The study employed three mechanistically distinct ferroptosis inducers (erastin, RSL3, FINO₂) and quantified cytoprotection via calcein AM, MTT, and LDH release assays, confirming that the protective effect is not inducer-specific . Mechanistic follow-up using the ABTS radical-scavenging assay demonstrated that hydroxyindoles inhibit ferroptosis through intrinsic radical-trapping antioxidant activity, with the C3-hydroxyl position conferring optimal activity .
| Evidence Dimension | Rank-order potency as ferroptosis inhibitor among hydroxyindole analogs |
|---|---|
| Target Compound Data | 3-Hydroxyindole: identified as the most potent ferroptosis inhibitor in HT-22 and N27 neuronal cell lines across erastin, RSL3, and FINO₂ induction models |
| Comparator Or Baseline | 5-Hydroxyindole, serotonin, and 5-HIAA: found to be less effective in inhibiting ferroptosis in HT-22 cells; 4-hydroxyindole-3-carbaldehyde (electron-withdrawing analog): did not effectively prevent ferroptosis |
| Quantified Difference | Qualitative rank-order superiority; quantitative IC₅₀ values not disclosed in abstract. 3-HI > 6-HI ≈ 7-HI > 5-HI ≈ serotonin ≈ 5-HIAA in anti-ferroptotic efficacy |
| Conditions | HT-22 mouse hippocampal neuron cell line and N27 rat dopaminergic neuron cell line; ferroptosis induced by erastin, RSL3, and FINO₂; cytotoxicity measured by calcein AM, MTT, LDH release; ABTS assay for radical-trapping antioxidant activity |
Why This Matters
For researchers developing ferroptosis-targeted neuroprotective agents, selecting 3-hydroxyindole over the commercially popular 5-hydroxyindole or serotonin is essential, as only the C3-hydroxyl positional isomer demonstrates maximal potency across multiple neuronal cell types and ferroptosis induction pathways.
- [1] Jakaria M, Cannon JR. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death Discov. 2025 Jul 16;11(1):329. DOI: 10.1038/s41420-025-02608-4. PMID: 40670345; PMCID: PMC12267586. View Source
